BENGHE Foundational & Exploratory

Check Availability & Pricing

Foreword: The Strategic Value of a Fluorinated
Building Block

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

2-(3-Fluoro-5-nitrophenyl)acetic
Compound Name:

acid
CAS No.: 1211529-88-2
Cat. No.: B1511187

Get Quote
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In the landscape of modern medicinal chemistry, success is often dictated by the strategic
design of molecular building blocks. These are not mere reagents, but rather carefully crafted
starting points that embed latent potential for biological activity and favorable pharmacokinetic
properties. 2-(3-Fluoro-5-nitrophenyl)acetic acid is a prime example of such a strategic
asset. Its architecture, featuring a phenylacetic acid core functionalized with both a fluorine
atom and a nitro group, is not accidental. This guide provides an in-depth examination of this
compound, moving beyond its catalog data to explore its synthesis, inherent chemical
reactivity, and profound utility for researchers, scientists, and drug development professionals.
We will dissect how its specific arrangement of functional groups offers a powerful platform for
creating novel and complex molecular entities with therapeutic potential.

Core Molecular Profile and Physicochemical
Properties

2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid. The strategic
placement of the electron-withdrawing fluoro and nitro groups on the phenyl ring significantly
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influences the molecule's reactivity and electronic properties, making it a valuable intermediate
in organic synthesis.[1]

Property Data Source
CAS Number 1211529-88-2 [1]
Molecular Formula CsHeFNOa4 [1][2]
Molecular Weight 199.14 g/mol [11[2]
2-(3-fluoro-5-nitrophenyl)acetic
IUPAC Name _
acid
White to light yellow crystalline
Appearance ] [3114]
solid
C1=C(C=C(C=C1[O-])F)CC(=
SMILES ( ( lo-DReCt [2]

0)O

SEBFIXAFMCSCBL-
InChiKey [2]
UHFFFAOYSA-N

Monoisotopic Mass 199.02809 Da [2]
Room temperature, dry

Storage N [1][4]
conditions

The Synthetic Rationale: A Conceptual Workflow

While multiple synthetic routes to substituted phenylacetic acids exist, a common and logical
approach involves the functionalization of a pre-existing aromatic core. The following workflow
illustrates a plausible, generalized strategy for obtaining 2-(3-Fluoro-5-nitrophenyl)acetic
acid. The choice of this pathway is dictated by the commercial availability of precursors and the
reliability of established organometallic cross-coupling reactions.

A key strategy for forming the crucial C(sp?)-C(sp?®) bond is the Suzuki coupling reaction, which
has been successfully applied to similar substrates.[5] This method offers high functional group
tolerance and generally proceeds with good yields.
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Caption: Conceptual workflow for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of this molecule is realized in its application as a versatile building block for
creating more complex, biologically active compounds.[1] Its utility stems from the distinct and
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complementary reactivity of its three key functional components: the carboxylic acid, the nitro
group, and the fluorine atom.

Dual-Handle Synthetic Strategy

The carboxylic acid and the nitro group act as two independent synthetic "handles," allowing for
sequential or orthogonal chemical modifications.

o Amide Coupling via Carboxylic Acid: The carboxylic acid is readily activated for amide bond
formation. This is a cornerstone reaction in medicinal chemistry, used to link the phenylacetic
acid core to other fragments, amines, or complex scaffolds.

e Amine Generation from Nitro Reduction: The nitro group is a masked amine. It is stable to
many reaction conditions but can be selectively reduced (e.g., via catalytic hydrogenation
with Pd/C, or using reagents like iron powder in acetic acid) to an aniline derivative.[6][7] This
newly formed amine provides a nucleophilic site for a second wave of synthetic
transformations.

This dual functionality allows for the rapid generation of diverse chemical libraries from a single,
common core, as illustrated below.

Pathway 1: Amide Formation

Amide Product
(R-NH-C(=0)-CH2-Ar)

Pathway 2: Nitro Reduction

Amino Intermediate > Further Functionalization
(2-(3-fluoro-5-aminophenyl)acetic acid) (e.g., Sulfonylation, Acylation)

Amide Coupling
(R-NH2, Coupling Agents)

2-(3-Fluoro-5-nitrophenyl)
acetic acid

Nitro Reduction
(e.g., H2, Pd/C)

Click to download full resolution via product page

Caption: Divergent synthetic pathways utilizing the molecule's functional handles.
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The Strategic Role of Fluorine in Drug Design

The inclusion of a fluorine atom is a deliberate, field-proven strategy in modern drug design.[8]
Its benefits are multifaceted:

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a
metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by
cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6]

o Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic
interactions (e.g., with backbone amides or charged residues) within a target protein's
binding pocket, potentially increasing potency.

e Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of
nearby functional groups, which can be critical for optimizing a drug's solubility and
membrane permeability.

e 1F-NMR Screening: Fluorine's unique NMR properties (100% natural abundance, high
sensitivity) make it an excellent probe for fragment-based drug discovery (FBDD).[9]
Fluorinated fragments like this one can be used in 1°F-NMR screening assays to detect
binding to a protein target, providing a powerful method for hit identification.[9]

Given these advantages, this building block is particularly valuable for designing inhibitors
targeting enzymes or receptors in therapeutic areas such as oncology, inflammation, and
infectious diseases.[1][4][6]

Experimental Protocols and Handling
Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a primary
amine using HATU, a common and efficient coupling reagent.

Objective: To synthesize an N-alkyl-2-(3-fluoro-5-nitrophenyl)acetamide.
Materials:

e 2-(3-Fluoro-5-nitrophenyl)acetic acid
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e Primary amine of choice (R-NHz) (1.1 equivalents)

e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.2 equivalents)

o DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)
e Anhydrous DMF (N,N-Dimethylformamide)

o Ethyl acetate, Brine, Sodium sulfate

Procedure:

e Dissolve 2-(3-fluoro-5-nitrophenyl)acetic acid (1.0 eq) in anhydrous DMF in a round-
bottom flask under a nitrogen atmosphere.

e Add the primary amine (1.1 eq), followed by HATU (1.2 eq).
e Cool the mixture to 0 °C in an ice bath.
o Add DIPEA (2.5 eq) dropwise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress
by TLC or LC-MS.

o Upon completion, quench the reaction by adding water.

o Extract the product into ethyl acetate (3x volumes).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the solvent under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
amide.

Self-Validation Insight: The progress of the reaction can be easily monitored by LC-MS, looking
for the disappearance of the starting carboxylic acid mass and the appearance of the expected
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product mass. The purity of the final compound should be confirmed by *H NMR and LC-MS.

Safety and Handling

While specific GHS data for this exact isomer is not aggregated, data from closely related
isomers provides a strong basis for safe handling procedures.[10][11]

Hazard Category Classification Precautionary Statements

H315: Causes skin irritation.

Skin Corrosion/Irritation Category 2
[10][11]
o H319: Causes serious eye
Eye Damage/Irritation Category 2A o
irritation.[10][11]
o ] H335: May cause respiratory
Target Organ Toxicity Category 3 (Respiratory)

irritation.[10][11]

Handling Recommendations:

e P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a
well-ventilated area.[10]

o P280: Wear protective gloves, protective clothing, and eye/face protection.[10]
e P302+P352: IF ON SKIN: Wash with plenty of water.[10]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-(3-Fluoro-5-nitrophenyl)acetic acid transcends its identity as a simple chemical reagent. It
is a highly strategic building block, engineered with key functional groups that empower
chemists to explore diverse chemical space efficiently. The confluence of a reactive carboxylic
acid, a reducible nitro group, and a bioisosteric fluorine atom provides a robust platform for the
synthesis of novel compounds in drug discovery and materials science. Understanding the
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intrinsic logic of its design—the "why" behind its structure—is fundamental to unlocking its full
potential in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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